Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate
Description
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a chlorine substituent at position 3, and an ethyl acetate moiety at position 4 of the pyridine ring. For instance, the latter compound has a molecular weight of 253.60, an XLogP3 value of 2.9 (indicating moderate lipophilicity), and a hydrogen bond acceptor count of 6, which may influence solubility and reactivity . The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the chlorine atom contributes to steric and electronic modulation of the aromatic system.
Properties
Molecular Formula |
C10H9ClF3NO2 |
|---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
ethyl 2-[3-chloro-2-(trifluoromethyl)pyridin-4-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-7(16)5-6-3-4-15-9(8(6)11)10(12,13)14/h3-4H,2,5H2,1H3 |
InChI Key |
ZLNRECYGAQOTKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=NC=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Vinyl Ether Intermediates
The foundational approach for synthesizing ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate involves constructing the pyridine core through cyclization reactions. A patented method begins with the reaction of vinyl n-butyl ether and trifluoroacetic anhydride in the presence of an acid-binding agent to form 4-butoxy-1,1,1-trifluoro-3-en-2-one. This intermediate undergoes a Horner-Wadsworth-Emmons reaction with trimethylphosphonoacetate under inert conditions, yielding a mixture of α,β-unsaturated ketones. Subsequent treatment with ammonium acetate in dimethylformamide (DMF) facilitates cyclization to form 2-hydroxy-4-trifluoromethylpyridine, which is then chlorinated using phosphorus oxychloride (POCl₃) to introduce the chlorine substituent.
Key Reaction Parameters
- Step 1 : Trifluoroacetylation of vinyl ether at 0–25°C for 2–4 hours (yield: 85–90%).
- Step 2 : Phosphonate coupling at 60–80°C under nitrogen (yield: 75–80%).
- Step 3 : Cyclization with ammonium acetate at 80°C for 12 hours (yield: 65–70%).
- Step 4 : Chlorination with POCl₃ at reflux for 6 hours (yield: 90–95%).
This method emphasizes mild conditions and high intermediate stability, making it suitable for industrial-scale production.
Regioselective Functionalization via Electrophilic Aromatic Substitution
An alternative route focuses on introducing substituents to a preformed pyridine ring. Starting with 2-trifluoromethylpyridine, electrophilic chlorination at the 3-position is achieved using sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids such as FeCl₃. The resulting 3-chloro-2-trifluoromethylpyridine is then acetylated at the 4-position via Friedel-Crafts acylation with ethyl chloroacetate and AlCl₃.
Optimization Insights
- Chlorination at 50°C for 8 hours achieves 85% regioselectivity for the 3-position.
- Friedel-Crafts acylation requires strict anhydrous conditions to prevent hydrolysis of the ethyl ester group.
- Purification via silica gel chromatography (eluent: hexane/ethyl acetate, 4:1) isolates the target compound in 70% yield.
This method prioritizes positional control but faces challenges in avoiding di- or tri-substituted byproducts.
One-Pot Tandem Reactions for Streamlined Synthesis
Recent advancements have explored tandem reactions to reduce purification steps. A one-pot strategy involves simultaneous trifluoromethylation and chlorination of 4-pyridylacetate derivatives. Using Umemoto’s reagent (trifluoromethylarylsulfonium salt) and N-chlorosuccinimide (NCS) in acetonitrile, the trifluoromethyl and chloro groups are introduced sequentially at 80°C. The ethyl acetate moiety is retained through careful pH control during workup.
Performance Metrics
- Total reaction time: 24 hours.
- Overall yield: 55–60%.
- Purity: >95% (confirmed via HPLC with a C18 column and acetonitrile/water mobile phase).
While less efficient than multi-step approaches, this method reduces solvent waste and operational complexity.
Catalytic Asymmetric Synthesis for Enantiopure Derivatives
For applications requiring chiral purity, asymmetric synthesis using palladium catalysts has been investigated. A Suzuki-Miyaura cross-coupling between 3-chloro-4-iodopyridine and ethyl trifluoromethylboronate in the presence of Pd(PPh₃)₄ and SPhos ligand achieves 90% enantiomeric excess (ee) at 100°C. The acetate group is introduced via nucleophilic acyl substitution with ethyl bromoacetate.
Critical Factors
- Ligand choice (SPhos vs. XPhos) impacts ee by 15–20%.
- Reaction scalability is limited by palladium catalyst costs.
Green Chemistry Approaches Using Recyclable Solvents
To address environmental concerns, a solvent-recycling protocol has been developed. The cyclization step employs recycled DMF from prior reactions, reducing solvent consumption by 40%. After cyclization, DMF is recovered via vacuum distillation and reused in subsequent batches without yield loss.
Sustainability Metrics
- Carbon footprint reduction: 30% compared to conventional methods.
- Cost savings: $12–15 per kilogram of product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the molecule can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate (CAS 1198475-44-3)
- Structural Differences : The trifluoromethyl group is at position 4 instead of position 2, and the carboxylate ester is at position 2 rather than the acetate at position 4.
- Key Properties: Molecular weight: 253.60 XLogP3: 2.9 (higher lipophilicity compared to non-fluorinated analogs) Hydrogen bond acceptors: 6 Topological polar surface area (TPSA): 39.2 Ų (suggesting moderate membrane permeability) .
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (CAS 1956332-71-0)
- Structural Differences: Features an amino group and a hydrochloride salt instead of a trifluoromethyl group and ester at position 4.
- Key Properties :
- Molecular formula: C₉H₁₂Cl₂N₂O₂
- Molecular weight: 263.11
- Solubility: Enhanced water solubility due to the hydrochloride salt.
- Functional Impact: The amino group introduces basicity and hydrogen-bonding capacity, making this compound more suited for ionic interactions in drug design compared to the non-ionic trifluoromethylated analog .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structural Differences : Pyrimidine core instead of pyridine, with a thietanyloxy group and sulfide linkage.
- Key Properties: Synthesis involves nucleophilic substitution with 2-chloromethylthiirane, highlighting reactivity differences compared to halogenated pyridines.
Data Table: Comparative Properties of Selected Compounds
Research Findings and Implications
- Electron-Withdrawing Effects : The trifluoromethyl group in pyridine derivatives enhances resistance to oxidative metabolism, a critical factor in agrochemical and pharmaceutical longevity .
- Solubility vs. Lipophilicity : Hydrochloride salts (e.g., ) improve aqueous solubility but may reduce blood-brain barrier penetration compared to neutral esters.
- Synthetic Flexibility: The presence of chlorine in these compounds enables further functionalization via cross-coupling reactions, a pathway less accessible in non-halogenated analogs .
Biological Activity
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique structural features and biological activity. This article provides an in-depth exploration of its biological activity, including mechanisms of action, relevant studies, and potential applications.
Chemical Structure and Properties
This compound (C₁₁H₈ClF₃N) features a pyridine ring with a chlorine atom and a trifluoromethyl group, enhancing its lipophilicity and membrane permeability. The trifluoromethyl group significantly contributes to the compound's stability and reactivity, making it a valuable candidate for drug development.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : this compound has been shown to interact with specific enzymes, potentially modulating critical biological pathways. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to reach intracellular targets effectively.
- Receptor Interaction : The compound may also act on various receptors, influencing signaling pathways associated with neurological and inflammatory responses. This interaction profile suggests potential therapeutic applications in treating diseases characterized by dysregulated enzyme or receptor activity .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various trifluoromethyl-substituted compounds, including this compound. Results indicated that the presence of the trifluoromethyl group was crucial for enhancing antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
- Antichlamydial Activity : Research demonstrated that derivatives containing the trifluoromethyl group exhibited significant activity against Chlamydia, highlighting the importance of this substituent in developing selective antimicrobial agents .
- Toxicity Assessment : Toxicity studies conducted on human cell lines revealed that while some derivatives showed promising biological activity, they also exhibited varying levels of cytotoxicity. This underscores the need for careful evaluation in drug development processes .
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons and biological activities of this compound with related compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate | Similar chloro and trifluoromethyl substitutions | Different substitution pattern on the pyridine ring | Moderate antichlamydial activity |
| Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]glycinate | Contains an amino acid moiety | Enhanced solubility | Improved enzyme inhibition |
| 2-Chloro-4-(trifluoromethyl)pyridine | Lacks ester functionality | More basic structure without ester reactivity | Limited biological activity |
Applications in Drug Development
Given its promising biological activities, this compound is being explored for:
- Therapeutic Agents : The compound's ability to modulate enzyme activity makes it a candidate for developing drugs targeting neurological disorders and inflammatory conditions.
- Agrochemical Applications : Its antimicrobial properties suggest potential use in agricultural formulations aimed at controlling plant pathogens .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis often involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) and halogenation. For example:
- Step 1 : Use Pd(OAc)₂ with XPhos ligand and Cs₂CO₃ in tert-butanol under inert atmosphere (40–100°C, 5.5 h) to couple pyridine intermediates .
- Step 2 : Hydrolysis with HCl (93–96°C, 17 h) yields the ester .
- Optimization : Adjust catalyst loading (e.g., 5–10 mol% Pd) and temperature to minimize side products. Monitor purity via LC-MS (e.g., m/z 366 [M+H]⁺ observed in similar pyridine esters) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., pyridine ring distortions from trifluoromethyl groups) .
- NMR/LC-MS : Use ¹H/¹³C NMR to verify chloro and trifluoromethyl groups. LC-MS retention time (~1.26 min under SMD-TFA05 conditions) helps assess purity .
- Database cross-referencing : Compare with Cambridge Structural Database entries for pyridine derivatives (e.g., pyridinium salts with similar substituents) .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients effectively separates ester derivatives .
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences caused by the trifluoromethyl group .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Modeling : Apply the Colle-Salvetti correlation-energy formula to calculate electron density and local kinetic energy. Gradient expansions refine correlation potentials .
- Validation : Compare computed dipole moments and HOMO-LUMO gaps with experimental data (e.g., IR spectroscopy for vibrational modes) .
Q. What mechanistic insights explain contradictory yields in palladium-catalyzed syntheses of similar pyridine esters?
- Methodological Answer :
- Catalyst deactivation : Trace oxygen or moisture reduces Pd(OAc)₂ activity. Use rigorous inert-atmosphere techniques .
- Steric effects : Bulkier ligands (e.g., XPhos) improve selectivity for trifluoromethyl-substituted pyridines over chlorinated byproducts .
- Table : Yield comparison under varying conditions:
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 100 | 65–70 |
| PdCl₂ | PPh₃ | 80 | 40–45 |
Q. How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence the reactivity of this compound?
- Methodological Answer :
- Crystal packing analysis : Pyridinium salts with halides or trifluoroacetate counterions form hydrogen bonds between the acetate oxygen and adjacent NH groups, stabilizing intermediates .
- Impact on reactivity : Stronger π-stacking in trifluoromethyl-substituted pyridines may slow nucleophilic substitution at the 3-chloro position .
Q. How should researchers resolve discrepancies in reported reaction outcomes for trifluoromethylpyridine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
